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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a targeted protein degrader is paramount. This guide provides a comparative overview of the

cross-reactivity profiles of several anaplastic lymphoma kinase (ALK) degraders, offering

insights into their off-target effects. While specific cross-reactivity data for TD-004 (also known

as HC58-111) is not publicly available, this guide utilizes data from other published ALK

degraders to establish a framework for evaluation.

The development of proteolysis-targeting chimeras (PROTACs) as ALK degraders represents a

promising therapeutic strategy. However, ensuring their specificity is a critical challenge. Off-

target activity can lead to unforeseen side effects and impact the overall therapeutic window.

Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an

essential step in the preclinical development of these molecules.

Comparative Selectivity of ALK Degraders
The following table summarizes the available cross-reactivity and potency data for several ALK

degraders. It is important to note that direct comparison between compounds can be

challenging due to variations in assay conditions and the specific kinase panels used.
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Compound Target Potency (ALK)
Off-Target
Profile

Source

MS4078 ALK Kd = 19 nM
Data not publicly

available.
[1]

DC50 = 11 nM

(SU-DHL-1)
[1]

IC50 = 33 nM

(SU-DHL-1)
[1]

dEALK1 EML4-ALK Not specified

Described as a

selective

degrader of

EML4-ALK.

Quantitative

kinome-wide

data not

provided.

[2][3][4][5]

CPD-1224 EML4-ALK Not specified

Improved kinome

binding

selectivity over

earlier

compounds.

Shows <10-fold

selectivity for

FAK, FER, FLT3,

LTK, and SLK.

[3][6][7][8][9]

Compound 9 ALK Not specified

More selective

for ALK over

Aurora A

compared to

Compound 11.

[10]
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Compound 11 ALK Not specified

Less selective for

ALK over Aurora

A compared to

Compound 9.

[10]

Experimental Protocol: Kinase Selectivity Profiling
using KINOMEscan™
A widely used method for determining the selectivity of kinase inhibitors and degraders is the

KINOMEscan™ competition binding assay.[11][12][13][14] This technology provides a

quantitative measure of the interactions between a test compound and a large panel of

kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase captured

by the immobilized ligand is then quantified.

Methodology:

Preparation of Kinase Panel: A large panel of purified human kinases is utilized.

Competition Binding: The test compound is incubated with the kinase and a proprietary,

immobilized ligand.

Quantification: The amount of kinase bound to the solid support is measured. This is typically

done using a sensitive detection method like quantitative PCR (qPCR) for a DNA tag that is

fused to the kinase.

Data Analysis: The results are expressed as a percentage of the control (vehicle-treated)

binding. A lower percentage indicates stronger binding of the test compound to the kinase.

The data is often visualized using a TREEspot™ dendrogram, which maps the inhibited

kinases onto a representation of the human kinome.[11]

Experimental Workflow for Assessing Degrader
Selectivity
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The following diagram illustrates a general workflow for evaluating the selectivity of a targeted

protein degrader, from initial screening to in-depth proteomic analysis.

Initial Screening

Selectivity Profiling

Cellular Off-Target Validation

Design and Synthesize
ALK Degrader (e.g., TD-004)

Biochemical Assay
(e.g., ALK binding affinity, Kd)

Determine on-target binding

Cell-based Potency Assay
(e.g., DC50 in ALK+ cell lines)

Assess cellular degradation

Broad Kinase Panel Screen
(e.g., KINOMEscan™)

Evaluate kinome-wide selectivity

Determine % Inhibition
against >400 kinases

Quantify off-target interactions

Quantitative Proteomics
(e.g., in ALK- and ALK+ cells)

Confirm cellular off-target effects

Identify degraded proteins
other than ALK

Analyze proteome changes

Western Blot Validation
of key off-targets

Validate specific off-targets
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Click to download full resolution via product page

Caption: Workflow for assessing ALK degrader selectivity.

In conclusion, while direct cross-reactivity data for TD-004 is not currently in the public domain,

the methodologies and comparative data for other ALK degraders provide a valuable blueprint

for the rigorous evaluation required in the development of targeted protein degraders.

Comprehensive selectivity profiling is indispensable for identifying potent and safe therapeutic

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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